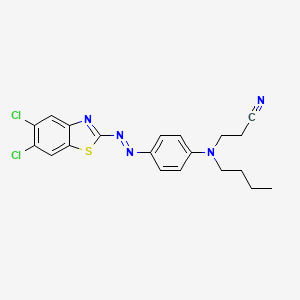
Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)-: is a chemical compound with the molecular formula C20H19Cl2N5S and a molecular weight of 432.369 g/mol . This compound is known for its use in various industrial applications, particularly as a dye in the textile industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves the reaction of 5,6-dichloro-2-benzothiazolyl diazonium salt with butyl-4-aminophenylpropanenitrile under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various azo dyes. Its unique structure allows for the formation of stable and vibrant dyes used in different applications .
Biology: In biological research, it is used as a staining agent for various biological specimens. Its ability to bind to specific cellular components makes it valuable in histological studies .
Medicine: Although not widely used in medicine, its derivatives are being explored for potential therapeutic applications, particularly in the development of antimicrobial agents .
Industry: The primary industrial application of this compound is as a dye in the textile industry. It is used to dye synthetic fibers, providing vibrant and long-lasting colors .
Mechanism of Action
The mechanism of action of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves its ability to form stable azo bonds. These bonds allow the compound to interact with various substrates, leading to the formation of colored complexes. The molecular targets include cellular components such as proteins and nucleic acids, where the compound binds and exerts its staining effect .
Comparison with Similar Compounds
Propanenitrile, 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]-: (DAPEP)
Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-: (Disperse Red 179)
Comparison: Compared to similar compounds, Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- is unique due to its butyl group, which enhances its solubility and binding affinity. This makes it more effective as a dye and staining agent .
Properties
CAS No. |
61852-41-3 |
|---|---|
Molecular Formula |
C20H19Cl2N5S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-[N-butyl-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C20H19Cl2N5S/c1-2-3-10-27(11-4-9-23)15-7-5-14(6-8-15)25-26-20-24-18-12-16(21)17(22)13-19(18)28-20/h5-8,12-13H,2-4,10-11H2,1H3 |
InChI Key |
YRHWNRQCJVPPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


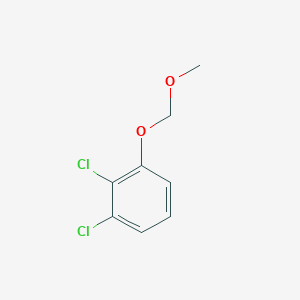
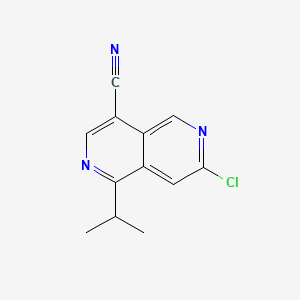
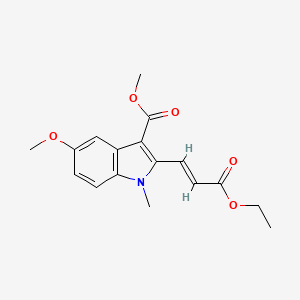
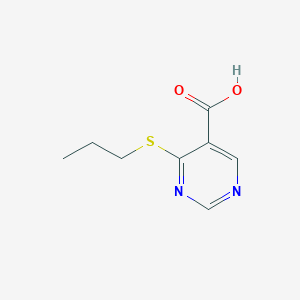
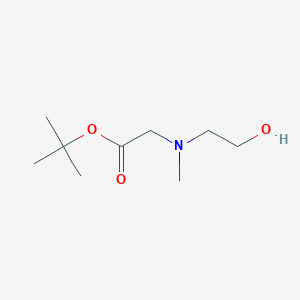

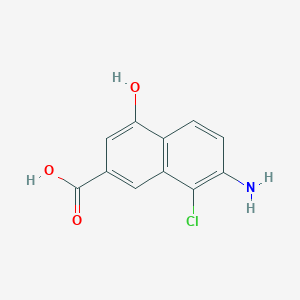
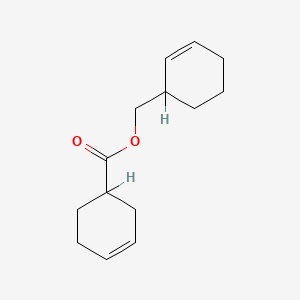

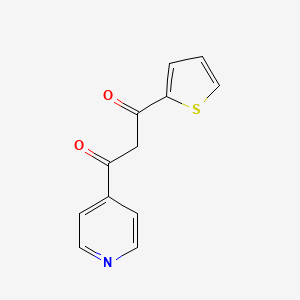
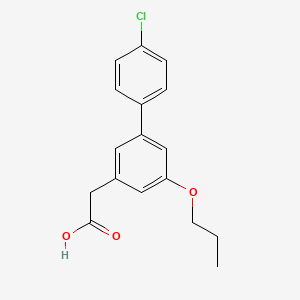
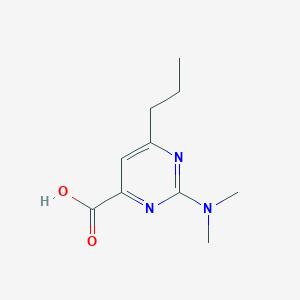
![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)

